An In-depth Technical Guide to Alanine-2,3,3,3-d4: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to Alanine-2,3,3,3-d4: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of Alanine-2,3,3,3-d4, a deuterated isotopologue of the amino acid alanine (B10760859). This stable isotope-labeled compound is a valuable tool in a range of scientific disciplines, particularly in metabolic research, drug development, and structural biology.
Core Chemical Properties and Structure
Alanine-2,3,3,3-d4 is a form of L-alanine where four hydrogen atoms have been replaced by deuterium (B1214612), a heavy isotope of hydrogen.[1] This isotopic substitution results in an increased molecular weight, which is the basis for its utility in various analytical techniques.[1] The designation "d4" indicates the presence of four deuterium atoms.[2]
Tabulated Chemical and Structural Data
The following tables summarize the key quantitative data for L-Alanine-2,3,3,3-d4 and DL-Alanine-2,3,3,3-d4.
Table 1: Chemical Properties of L-Alanine-2,3,3,3-d4
| Property | Value | Source(s) |
| Molecular Formula | C₃H₃D₄NO₂ | [3][4][5] |
| Molecular Weight | 93.12 g/mol | [3][6][7][8] |
| Exact Mass | 93.072785450 Da | [6] |
| CAS Number | 18806-29-6 | [6][7][9] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 314.5 °C (decomposes) | [5][8][9] |
| Solubility | Soluble in water (≥ 50 mg/mL) | [2][3] |
| Isotopic Purity | Typically ≥98 atom % D | [4][8][9] |
| Optical Activity | [α]25/D +14.5°, c = 2 in 1 M HCl | [8][9] |
Table 2: Chemical Properties of DL-Alanine-2,3,3,3-d4
| Property | Value | Source(s) |
| Molecular Formula | C₃H₃D₄NO₂ | [4][10][11] |
| Molecular Weight | 93.12 g/mol | [4][10][11] |
| CAS Number | 53795-92-9 | [3][4][10][11] |
| Appearance | Solid | [11] |
| Melting Point | 289 °C (decomposes) | [11] |
| Isotopic Purity | Typically 97-98 atom % D | [10][11] |
Table 3: Structural Identifiers of L-Alanine-2,3,3,3-d4
| Identifier | Value | Source(s) |
| IUPAC Name | (2S)-2-amino-2,3,3,3-tetradeuteriopropanoic acid | [5][6] |
| SMILES String | [2H]C([2H])([2H])--INVALID-LINK--(N)C(O)=O | [8][9] |
| InChI Key | QNAYBMKLOCPYGJ-IALWIIEESA-N | [8][9] |
| InChI | 1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1/i1D3,2D | [8][9] |
Visualizing the Structure
The chemical structure of Alanine-2,3,3,3-d4 is fundamental to understanding its properties and applications.
Caption: Chemical structure of L-Alanine-2,3,3,3-d4.
Experimental Protocols
Detailed methodologies are crucial for the effective application of Alanine-2,3,3,3-d4 in research. Below are representative protocols for its synthesis and use in key analytical techniques.
Synthesis of L-Alanine-2,3,3,3-d4
A common method for the synthesis of deuterated amino acids is through catalytic deuteration. One such approach involves the stereoinversion of L-alanine to deuterated D-alanine, which can be adapted. A more direct synthesis can be achieved through methods like non-enzymatic transamination.
Protocol: Catalytic Deuteration of L-Alanine
This protocol is based on the principles of stereoselective deuteration.[12]
-
Reaction Setup: In a reaction vessel, dissolve L-alanine in deuterium oxide (D₂O).
-
Catalyst Addition: Add a ruthenium on carbon (Ru/C) catalyst (e.g., 5% Ru/C) to the solution under basic conditions, which can be established by adding NaOH.[12]
-
Deuterium Exchange: Heat the reaction mixture under a deuterium gas (D₂) atmosphere. The reaction temperature and pressure may need optimization, but a starting point could be 90°C under 1 atm of H₂ (or D₂ for full deuteration).[12]
-
Monitoring: Monitor the progress of the deuteration by taking aliquots of the reaction mixture and analyzing them by NMR spectroscopy to determine the extent of deuterium incorporation.
-
Work-up and Purification: Once the desired level of deuteration is achieved, cool the reaction mixture and remove the catalyst by filtration. The deuterated alanine can then be isolated and purified by techniques such as crystallization or chromatography.
Application as an Internal Standard in LC-MS/MS
Alanine-2,3,3,3-d4 is widely used as an internal standard for the quantification of alanine in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol: Quantification of Alanine in Plasma
This protocol is a representative example for the use of L-Alanine-2,3,3,3-d4 as an internal standard.
-
Preparation of Stock Solutions:
-
Prepare a stock solution of L-alanine of known concentration in a suitable solvent (e.g., 0.1 M HCl).
-
Prepare a stock solution of L-Alanine-2,3,3,3-d4 at a known concentration in the same solvent.
-
-
Preparation of Calibration Standards and Quality Controls (QCs):
-
Prepare a series of calibration standards by spiking known amounts of the L-alanine stock solution into a blank biological matrix (e.g., charcoal-stripped plasma).
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation:
-
To a known volume of plasma sample, calibration standard, or QC, add a fixed volume of the L-Alanine-2,3,3,3-d4 internal standard solution.
-
Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the LC mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted samples onto an appropriate LC column (e.g., a HILIC column for polar analytes).
-
Use a mobile phase gradient suitable for the separation of alanine.
-
Set the mass spectrometer to monitor the specific parent-to-daughter ion transitions for both L-alanine and L-Alanine-2,3,3,3-d4 using Multiple Reaction Monitoring (MRM).
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte (L-alanine) to the internal standard (L-Alanine-2,3,3,3-d4).
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of L-alanine in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Caption: Workflow for quantification using an internal standard.
Metabolic Flux Analysis
Deuterated alanine can be used as a tracer to study metabolic pathways, such as gluconeogenesis and the tricarboxylic acid (TCA) cycle.
Protocol: Metabolic Tracing in Cell Culture
-
Cell Culture: Culture cells of interest in a standard growth medium.
-
Isotope Labeling: Replace the standard medium with a medium containing L-Alanine-2,3,3,3-d4 at a known concentration.
-
Time Course: Incubate the cells for various time points to allow for the uptake and metabolism of the deuterated alanine.
-
Metabolite Extraction: At each time point, quench the metabolism rapidly (e.g., by adding cold methanol) and extract the intracellular metabolites.
-
Analysis: Analyze the extracts by LC-MS/MS or GC-MS to identify and quantify the deuterated metabolites. This allows for the tracing of the deuterium label through various metabolic pathways.
-
Flux Calculation: Use metabolic flux analysis software to calculate the rates of metabolic reactions based on the isotopic labeling patterns of the metabolites.
Caption: Simplified metabolic pathway of Alanine-d4.
Site-Specific Infrared Dichroism
C-deuterated alanine can be incorporated into proteins to study their structure and orientation within membranes using site-specific infrared dichroism. The C-D stretching vibrations provide a spectroscopic window that is free from the protein's background absorbance.
Protocol: Membrane Protein Structural Analysis
This protocol is based on the methodology used to study the M2 protein from the Influenza A virus.
-
Protein Expression and Labeling: Express the protein of interest in a system that allows for the incorporation of deuterated amino acids. This often involves using an auxotrophic bacterial strain and a defined medium containing L-Alanine-2,3,3,3-d4.
-
Purification and Reconstitution: Purify the labeled protein and reconstitute it into a lipid bilayer that mimics a cell membrane.
-
Sample Preparation for IR: Prepare an oriented sample on an attenuated total reflection (ATR) crystal.
-
FTIR Spectroscopy: Acquire polarized infrared spectra of the sample. The dichroic ratio of the C-D stretching vibrations can be used to determine the orientation of the labeled alanine residue within the protein.
-
Structural Modeling: Use the orientational constraints derived from the IR data to build a structural model of the protein within the membrane.
Conclusion
Alanine-2,3,3,3-d4 is a versatile and powerful tool for researchers in the life sciences. Its well-defined chemical and structural properties, combined with its utility as a tracer and internal standard, make it indispensable for a wide range of applications, from fundamental metabolic research to the development of new therapeutic agents. The detailed protocols provided in this guide offer a starting point for the successful implementation of this valuable isotopic label in the laboratory.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. bioanalysis-zone.com [bioanalysis-zone.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. L-Alanine(56-41-7) 1H NMR spectrum [chemicalbook.com]
- 9. 13C n.m.r. study of L-alanine peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bmse000028 L-Alanine at BMRB [bmrb.io]
- 11. researchgate.net [researchgate.net]
- 12. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]
